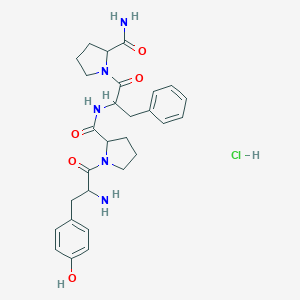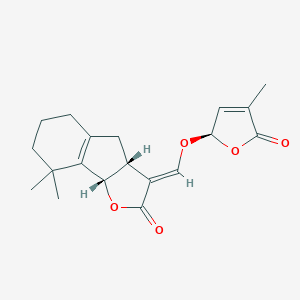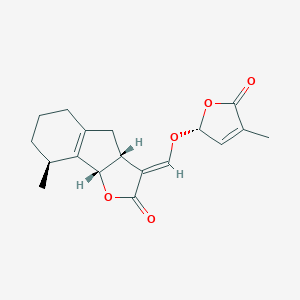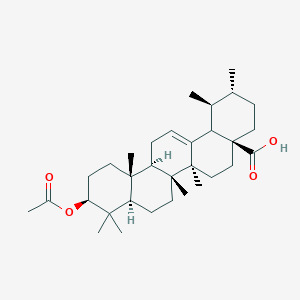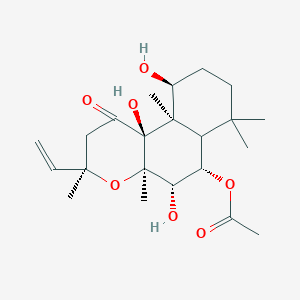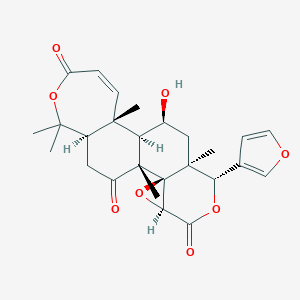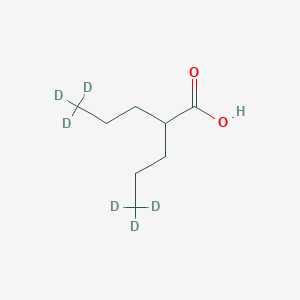
戊酸-d6
概述
描述
Valproic Acid-d6: is a deuterated compound of 2-pentanoic acidThis compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
Valproic Acid-d6 has a wide range of scientific research applications, including:
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
作用机制
Target of Action
Valproic Acid-d6, also known as Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant because HDACs regulate a wide variety of functions within the organism .
Mode of Action
Valproic Acid-d6 acts as an HDAC inhibitor . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . By inhibiting HDACs, Valproic Acid-d6 increases the level of acetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure is associated with an increase in gene expression .
Biochemical Pathways
Valproic Acid-d6 affects several biochemical pathways. It increases the level of γ-aminobutyric acid (GABA) in the brain by inhibiting GABA degradation, inhibiting GABA transaminase (ABAT), and reducing conversion . It also activates the Notch1 signaling pathway . Furthermore, it reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of Valproic Acid-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and widely distributed throughout the body . The clearance of Valproic Acid-d6 is influenced by several factors including sex, daily dose, and body weight .
Result of Action
The molecular and cellular effects of Valproic Acid-d6’s action include the induction of differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway . It also exhibits neuroprotective effects and has been shown to have anti-proliferative effects in a variety of cancer types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Valproic Acid-d6. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, individual genetic variations can influence the metabolism and therapeutic response to Valproic Acid-d6 .
生化分析
Biochemical Properties
Valproic Acid-d6 interacts with various enzymes and proteins. It is a potent inhibitor of histone deacetylases (HDACs) in vitro . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling .
Cellular Effects
Valproic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes neuronal differentiation and regulates multiple signaling pathways involving extracellular signal-regulated kinase (ERK) and glycogen synthase kinase3β (GSK3β) .
Molecular Mechanism
Valproic Acid-d6 exerts its effects at the molecular level through several mechanisms. It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling . These actions lead to changes in gene expression and have a significant impact on cellular function .
Temporal Effects in Laboratory Settings
The effects of Valproic Acid-d6 change over time in laboratory settings. It is stable under various storage conditions including room temperature for 12 hours, three freeze-thaw cycles, and -80°C for 1 month .
Metabolic Pathways
Valproic Acid-d6 is involved in various metabolic pathways. It is a part of the inositol synthesis pathway, where it reduces the activity of myoinositol3 phosphate synthase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of 2-pentanoic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during industrial production .
化学反应分析
Types of Reactions: Valproic Acid-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
相似化合物的比较
Valproic Acid: A non-deuterated form of Valproic Acid-d6, commonly used as an anticonvulsant and mood stabilizer.
2-Propylvaleric Acid: Another similar compound with slight structural differences but similar applications.
4-Heptanecarboxylic Acid: A structurally related compound with different functional groups and applications.
Uniqueness: Valproic Acid-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .
属性
IUPAC Name |
5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236605 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87745-18-4 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87745-18-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

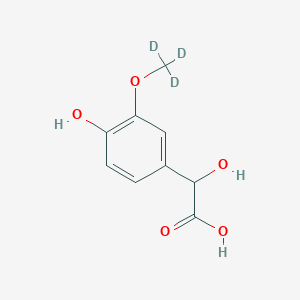
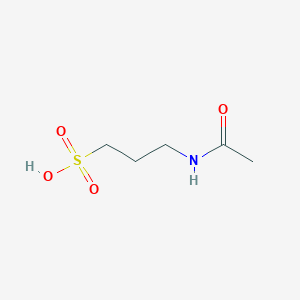

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

